Cas no 4518-10-9 (Methyl 3-aminobenzoate)

Methyl 3-aminobenzoate (CAS 4518-11-6) is an organic compound with the molecular formula C8H9NO2. It is a white to off-white crystalline powder commonly used as an intermediate in pharmaceutical synthesis and organic chemistry applications. The compound features both an ester and an amino functional group, making it a versatile building block for further chemical modifications. Its high purity and stability under standard conditions ensure reliable performance in reactions such as acylation, alkylation, and diazotization. Methyl 3-aminobenzoate is also employed in research settings for the development of dyes, agrochemicals, and specialty polymers. Proper handling requires adherence to standard laboratory safety protocols.
Methyl 3-aminobenzoate structure
Methyl 3-aminobenzoate structure
Product Name:Methyl 3-aminobenzoate
CAS No:4518-10-9
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00017102
CID:45129
PubChem ID:78274
Update Time:2025-05-20

Methyl 3-aminobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-aminobenzoate
    • 3-Amino-benzoic acid methyl ester
    • 3-Aminobenzoic Acid Methyl Ester
    • Methyl-3-aminobenzoate
    • m-Aminobenzoic acid, mrthyl ester
    • AS-18367
    • m-amino benzoic acid methyl ester
    • SY031535
    • AM9880
    • BB 0245098
    • NS00015527
    • 3-(Methoxycarbonyl)aniline
    • Methyl 3-aminobenzoate, >=97.0% (GC)
    • methyl3-aminobenzoate
    • Benzoic acid, 3-amino-, methyl ester
    • m-Aminobenzoic acid, methyl ester
    • MFCD00017102
    • methyl 3-amino-benzoate
    • 3-amino benzoic acid methyl ester
    • 3-Carbomethoxyaniline
    • EINECS 224-842-5
    • EN300-17769
    • DTXSID7063506
    • AKOS000108600
    • Methyl-m-aminobenzoate
    • SB76065
    • AI3-03339
    • F9995-1223
    • m-aminobenzoic acid methyl ester
    • (3-(Methoxycarbonyl)phenyl)amine
    • T278MY2TG5
    • methyl 3-amino benzoate
    • AC-25094
    • AE-562/40241907
    • InChI=1/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H
    • SDCCGMLS-0066265.P001
    • Methyl m-aminobenzoate
    • CHEBI:194931
    • W-106161
    • Methyl(3-amino)benzoate
    • FT-0628321
    • 4518-10-9
    • Methyl 3-aminophenylcarboxylate
    • SCHEMBL134170
    • CS-W018124
    • Z57032594
    • NCIOpen2_007393
    • 3-amino-benzoicacimethylester
    • ALBB-037309
    • aniline, 3-methoxycarbonyl-
    • DTXCID0040389
    • DB-012711
    • A1499
    • STK219791
    • MDL: MFCD00017102
    • Inchi: 1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
    • InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=C(C=1)N)=O
    • BRN: 1101468

Computed Properties

  • Exact Mass: 151.06300
  • Monoisotopic Mass: 151.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Color/Form: powder
  • Density: 1.232(lit.)
  • Melting Point: 53.0 to 57.0 deg-C
  • Boiling Point: 170°C/20mmHg(lit.)
  • Flash Point: 140.4°C
  • Refractive Index: 1.5810 (estimate)
  • Water Partition Coefficient: Slightly soluble in water (0.1-1%) .
  • PSA: 52.32000
  • LogP: 1.63660
  • Solubility: Uncertain

Methyl 3-aminobenzoate Security Information

Methyl 3-aminobenzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-aminobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
038247-5g
Methyl 3-Aminobenzoate
4518-10-9 98%
5g
£18.00 2022-03-01
Fluorochem
038247-25g
Methyl 3-Aminobenzoate
4518-10-9 98%
25g
£52.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-25g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
25g
¥273.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-10g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
10g
¥156.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-5g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
5g
¥87.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-100g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
100g
¥892.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M139488-500g
Methyl 3-aminobenzoate
4518-10-9 >98.0%(GC)(T)
500g
¥3476.90 2023-09-02
Alichem
A015037699-100g
Methyl 3-aminobenzoate
4518-10-9 98%
100g
$150.56 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000571-100g
Methyl 3-aminobenzoate
4518-10-9 98%
100g
¥773 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000571-25g
Methyl 3-aminobenzoate
4518-10-9 98%
25g
¥211 2023-09-08

Methyl 3-aminobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 5

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 6

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Methyl 3-aminobenzoate Raw materials

Methyl 3-aminobenzoate Preparation Products

Methyl 3-aminobenzoate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4518-10-9)3-氨基苯甲酸甲酯
Order Number:LE8431837
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4518-10-9)Methyl 3-aminobenzoate
Order Number:A826736
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):153.0
Email:sales@amadischem.com

Methyl 3-aminobenzoate Related Literature

Additional information on Methyl 3-aminobenzoate

Methyl 3-aminobenzoate (CAS No. 4518-10-9): A Comprehensive Overview

Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its diverse applications and potential benefits. This organic compound, characterized by its ester and amine functional groups, has garnered considerable attention due to its role in various biochemical processes and its potential therapeutic applications.

The molecular structure of Methyl 3-aminobenzoate consists of a benzoic acid moiety esterified with methanol, featuring an amino group at the 3-position of the benzene ring. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

In recent years, Methyl 3-aminobenzoate has been extensively studied for its pharmacological properties. Research has demonstrated its potential role in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. The compound's ability to interact with specific enzymes and receptors has opened new avenues for the development of novel therapeutic agents targeting neurological disorders and chronic inflammatory conditions.

One of the most compelling aspects of Methyl 3-aminobenzoate is its reported antioxidant activity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress, which are implicated in numerous diseases, including aging-related disorders and neurodegenerative conditions. The antioxidant properties of Methyl 3-aminobenzoate make it a promising candidate for inclusion in anti-aging formulations and protective agents against oxidative damage.

Furthermore, the compound has been investigated for its potential antimicrobial properties. Research indicates that Methyl 3-aminobenzoate can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing antimicrobial agents and preservatives. This property is particularly relevant in the context of increasing antimicrobial resistance, where novel compounds with broad-spectrum activity are urgently needed.

The synthesis of Methyl 3-aminobenzoate involves well-established organic reactions, including esterification and amination processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has also facilitated large-scale production, making Methyl 3-aminobenzoate more accessible for industrial use.

In the realm of drug discovery, Methyl 3-aminobenzoate serves as a valuable scaffold for designing novel molecules with enhanced pharmacological profiles. Its structural features allow for modifications that can fine-tune biological activity, solubility, and metabolic stability. This flexibility has led to the identification of several derivatives with improved therapeutic efficacy and reduced side effects.

The safety profile of Methyl 3-aminobenzoate has been thoroughly evaluated through preclinical studies. These investigations have provided insights into its toxicity, pharmacokinetics, and potential interactions with other compounds. The compound has generally demonstrated good tolerability at tested doses, although further studies are required to fully understand its long-term effects.

The growing interest in natural product-inspired drug design has also highlighted the significance of Methyl 3-aminobenzoate. Researchers have explored its biosynthetic pathways and structural analogs found in plants and microorganisms. These efforts have not only expanded our understanding of natural products but also provided new leads for drug development.

The future prospects for Methyl 3-aminobenzoate are promising, with ongoing research focusing on expanding its therapeutic applications. Investigational studies are exploring its potential use in treating conditions such as depression, anxiety, and chronic pain. Additionally, its role in enhancing cognitive function and protecting against neurodegenerative diseases is being actively investigated.

In conclusion, Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, coupled with emerging evidence of its biological activities, position it as a key player in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the potential of this compound is set to expand further.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:4518-10-9)3-氨基苯甲酸甲酯
LE8431837
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:4518-10-9)Methyl 3-aminobenzoate
A826736
Purity:99%
Quantity:500g
Price ($):153.0
Email